molecular formula C15H16FN9O B3500320 4-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

4-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B3500320
M. Wt: 357.35 g/mol
InChI Key: MOHBMVJJNGUWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of fluorophenyl, tetrazole, morpholine, and triazine groups

Properties

IUPAC Name

4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN9O/c16-11-3-1-10(2-4-11)13-21-23-25(22-13)9-12-18-14(17)20-15(19-12)24-5-7-26-8-6-24/h1-4H,5-9H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHBMVJJNGUWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)CN3N=C(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of the tetrazole and triazine intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The final step involves the coupling of the tetrazole and triazine intermediates under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution. Reaction conditions typically involve controlled temperatures ranging from 0°C to 100°C and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its combination of structural motifs, which confer specific chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 2
Reactant of Route 2
4-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.